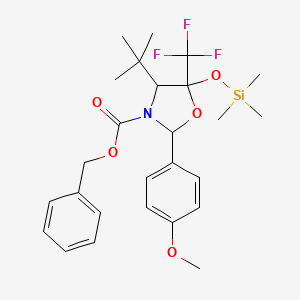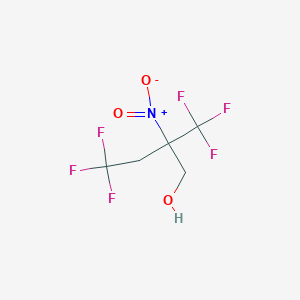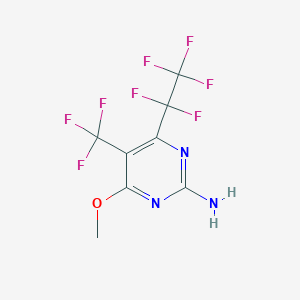
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidine ring, introduction of the trifluoromethyl group, and the attachment of the trimethylsiloxy group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired product on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-3-oxazolidinecarboxylic acid phenylmethyl ester: Lacks the trimethylsiloxy group, resulting in different reactivity and properties.
2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester: Lacks the trifluoromethyl group, affecting its chemical behavior and applications.
Uniqueness
The presence of both the trifluoromethyl and trimethylsiloxy groups in 2-(4-Methoxyphenyl)-4-(1-methylethyl)-5-trifluoromethyl-5-trimethylsiloxy-3-oxazolidinecarboxylic acid phenylmethyl ester imparts unique properties such as increased lipophilicity, stability, and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
benzyl 4-tert-butyl-2-(4-methoxyphenyl)-5-(trifluoromethyl)-5-trimethylsilyloxy-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F3NO5Si/c1-24(2,3)22-25(26(27,28)29,35-36(5,6)7)34-21(19-13-15-20(32-4)16-14-19)30(22)23(31)33-17-18-11-9-8-10-12-18/h8-16,21-22H,17H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALGEZIYJCHRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)OC)(C(F)(F)F)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)



![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)


![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)

![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)


